(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a pyrazole-linked phenyl ring substituted with a 3-butoxy group and a 2-phenylethyl chain on the thiazolidinone core. Thiazolidinones are heterocyclic compounds with diverse biological activities, often explored as enzyme inhibitors or antimicrobial agents . Syntheses of such compounds typically involve condensation reactions between substituted aldehydes and thiazolidinone precursors under basic conditions, as exemplified in related studies .
Properties
Molecular Formula |
C31H29N3O2S2 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-2-3-19-36-27-16-10-13-24(20-27)29-25(22-34(32-29)26-14-8-5-9-15-26)21-28-30(35)33(31(37)38-28)18-17-23-11-6-4-7-12-23/h4-16,20-22H,2-3,17-19H2,1H3/b28-21- |
InChI Key |
FTKPFOBZCHDZNM-HFTWOUSFSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of heterocyclic compounds known as thiazolidinones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Structural Overview
The compound features a thiazolidinone core with a pyrazole substituent, which is known for enhancing biological activity through various mechanisms. The thiazolidinone structure is characterized by the presence of a thioamide group and a carbonyl, making it amenable to modifications that can influence its pharmacological properties.
Antidiabetic Activity
Thiazolidinones are well-documented for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). Research indicates that modifications in the thiazolidinone structure can enhance its affinity for PPARγ, thus improving its efficacy in glucose metabolism regulation. For instance, derivatives of thiazolidinones have been shown to lower blood glucose levels in diabetic models, suggesting that the compound may exhibit similar effects due to its structural characteristics .
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has been extensively studied. Compounds with similar scaffolds have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the pyrazole moiety in the compound may contribute to enhanced antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis or function .
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| Thiazolidinone A | 88.46% | 91.66% |
| Thiazolidinone B | 76.00% | 84.00% |
Anticancer Properties
Emerging studies suggest that thiazolidinone derivatives exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth. The compound's ability to interact with cellular pathways involved in cancer progression is under investigation. For example, certain thiazolidinones have been reported to inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that compounds with similar structures can significantly reduce inflammation in animal models, indicating that this compound may also possess similar therapeutic potential .
Case Studies and Research Findings
Recent studies have synthesized various thiazolidinone derivatives and evaluated their biological activities:
- Synthesis and Evaluation : A series of novel thiazolidinone derivatives were synthesized and tested for their biological activities. Among these, certain compounds showed promising results against microbial strains and exhibited significant antidiabetic effects in vivo .
- Mechanistic Insights : The interaction of the compound with human prostaglandin reductase (PTGR2) has been studied through molecular docking simulations, revealing potential inhibitory action that could translate into therapeutic benefits against inflammatory diseases .
- Comparative Studies : Comparative analyses with established drugs indicated that some derivatives of thiazolidinones exhibited comparable or superior activity against target pathogens and cancer cell lines, highlighting the potential for further development .
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with modifications at the 2-position of the thiazolidinone ring can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that derivatives of thiazolidinones can induce cell cycle arrest and apoptosis in cancer cells, including human renal adenocarcinoma and breast cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), leading to G2/M phase arrest .
- In vitro Studies : A notable study reported that specific thiazolidinone derivatives demonstrated IC50 values as low as 2.67 mM against renal adenocarcinoma cells, indicating potent anticancer activity .
Antimicrobial Activity
Thiazolidinones have also been recognized for their antimicrobial properties:
- Bacterial Inhibition : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain thiazolidinone derivatives exhibited high inhibition rates against Staphylococcus aureus and Escherichia coli, with activity indices reaching up to 91.66% .
- Mechanism of Action : The antimicrobial effect is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Potential
A study focused on a series of 2-substituted thiazolidinones evaluated their cytotoxic effects on HT29 colon cancer cells. Results indicated that these compounds could inhibit cell proliferation significantly, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase . The presence of electron-donating groups on the aromatic ring was correlated with enhanced activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, a new class of thiazolidinone derivatives was synthesized and tested against various bacterial strains. The results demonstrated that specific modifications led to increased antibacterial potency, suggesting that structural variations play a crucial role in enhancing bioactivity . For instance, compounds bearing halogen substitutions showed improved inhibition rates compared to their unsubstituted counterparts.
Comparative Data Table
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
- Substituent Position and Electronic Effects : The 3-butoxy group in the target compound introduces steric bulk and electron-donating effects compared to the 4-substituted analogs (Compounds A and B). This positional difference may alter binding affinity in enzymatic pockets .
- Hydrogen Bonding : Compound C’s 2-hydroxyphenyl group facilitates intramolecular hydrogen bonding (S(6) motif), which is absent in the target compound. This feature could improve solubility but reduce passive diffusion .
Physicochemical and Computational Comparisons
- Lipophilicity : The 2-phenylethyl group in the target compound likely increases logP compared to Compounds A and B, suggesting higher membrane permeability but lower aqueous solubility .
- Similarity Analysis: Using Tanimoto coefficients (), the target compound shows moderate similarity to Compounds A and B (due to shared pyrazole-thiazolidinone cores) but lower similarity to Compound C (hydroxy vs. butoxy substituents) .
- Crystallographic Behavior : The target compound’s structure may exhibit packing patterns similar to Compound C, where intermolecular C–H⋯S and C–H⋯π interactions stabilize dimers .
Table 2: Key Research Insights
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Synthetic Route | Condensation with 3-butoxybenzaldehyde | Similar to target | Ethoxy variant | Hydroxy-substituted aldehyde |
| Key Interactions | C–H⋯π, van der Waals | Methyl-enhanced lipophilicity | Reduced steric bulk | H-bonding networks |
| Potential Bioactivity | Enzyme inhibition (predicted) | Antimicrobial | Unknown | Antioxidant |
Q & A
Q. What are the common synthetic routes for this thiazolidinone derivative, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves condensation of a pyrazole-aldehyde intermediate with a thiazolidinone precursor. For example:
Intermediate Preparation : The pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions (e.g., H₂SO₄ or POCl₃) .
Thiazolidinone Formation : The aldehyde group on the pyrazole reacts with 2-thioxothiazolidin-4-one derivatives in ethanol or THF under reflux (e.g., 2–6 hours at 80–100°C), often with catalytic acetic acid to facilitate Schiff base formation .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer: Structural confirmation requires multi-technique validation:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve regiochemistry (e.g., Z/E isomerism via coupling constants in the thiazolidinone methylidene group) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves absolute configuration and packing interactions, as demonstrated for analogous thiazolidinones .
Q. What solvents and catalysts are optimal for its synthesis, and how do they influence yield?
- Methodological Answer:
- Solvents : Ethanol and THF are preferred due to their ability to dissolve both polar (pyrazole) and nonpolar (thiazolidinone) intermediates. Ethanol reflux improves cyclization efficiency, while THF/water mixtures aid in click chemistry (e.g., triazole formation) .
- Catalysts : Acetic acid or piperidine accelerates Schiff base formation. Copper(I) catalysts (e.g., CuSO₄/ascorbate) enhance azide-alkyne cycloadditions in hybrid syntheses .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3-butoxyphenyl vs. 4-methoxyphenyl) influence reactivity and bioactivity?
- Methodological Answer:
- Electron-Donating Groups (EDGs) : The 3-butoxyphenyl group increases electron density at the pyrazole ring, enhancing nucleophilic substitution reactivity. This is validated by comparing reaction rates of EDG-substituted analogs in SNAr reactions .
- Bioactivity Modulation : EDGs improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), while electron-withdrawing groups (EWGs) enhance electrophilic interactions, as shown in docking studies of similar thiazolidinones .
Q. What computational methods predict the compound’s bioactivity, and how are docking studies validated experimentally?
- Methodological Answer:
- Molecular Dynamics (MD) : Simulations assess stability in binding pockets (e.g., using GROMACS). For example, the benzylidene group’s π-π stacking with tyrosine residues in COX-2 was predicted and confirmed via IC₅₀ assays .
- QSAR Models : Hammett constants (σ) correlate substituent effects with IC₅₀ values. A 2024 study showed a linear correlation (R² = 0.89) between σ of aryl groups and antifungal activity .
Q. How can contradictions in spectral data (e.g., NMR shifts) during characterization be resolved?
- Methodological Answer:
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, a 2021 study resolved overlapping aromatic signals using NOESY to confirm spatial proximity of the phenylethyl group to the thiazolidinone ring .
- Crystallographic Benchmarking : X-ray structures of analogs (e.g., (5Z)-5-benzylidene derivatives) provide reference data for NMR shift comparisons, reducing misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
